molecular formula C18H17ClN2O3 B5697482 N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide

N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide

Cat. No. B5697482
M. Wt: 344.8 g/mol
InChI Key: URDDJYZYJQOIMQ-BJMVGYQFSA-N
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Description

N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide (CNPA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. CNPA is a synthetic compound that is used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has also been found to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.

Mechanism of Action

The mechanism of action of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide is not fully understood. However, it has been proposed that N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide exerts its anticancer activity by inducing apoptosis in cancer cells. It has also been suggested that N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide may inhibit the NF-κB pathway, which plays a crucial role in inflammation and cancer development.
Biochemical and Physiological Effects
N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has been found to affect various biochemical and physiological processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and cancer development. N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has also been found to inhibit the expression of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix and play a crucial role in cancer metastasis.

Advantages and Limitations for Lab Experiments

N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide is also soluble in common organic solvents, making it easy to handle and use in experiments. However, N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide has some limitations, including its potential toxicity and lack of selectivity towards cancer cells.

Future Directions

There are several future directions for the research on N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide. One potential direction is to develop more selective analogs of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide that target specific cancer cells. Another future direction is to investigate the potential of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide as a therapeutic agent for other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide and to investigate its potential side effects.
Conclusion
In conclusion, N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide is a synthetic compound that has shown promising results in scientific research. Its unique properties make it a valuable tool for investigating various biochemical and physiological processes. Further research is needed to fully understand the potential of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide as a therapeutic agent and to develop more selective analogs of N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide.

Synthesis Methods

N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide can be synthesized through a simple and efficient process involving the reaction of 2-chloro-5-nitroaniline with 4-isopropylcinnamaldehyde in the presence of a base. The reaction yields N-(2-chloro-5-nitrophenyl)-3-(4-isopropylphenyl)acrylamide as a yellow crystalline solid with a high yield.

properties

IUPAC Name

(E)-N-(2-chloro-5-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-12(2)14-6-3-13(4-7-14)5-10-18(22)20-17-11-15(21(23)24)8-9-16(17)19/h3-12H,1-2H3,(H,20,22)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URDDJYZYJQOIMQ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-chloro-5-nitrophenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide

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